molecular formula C19H15ClFNO3 B2689105 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate CAS No. 1359392-22-5

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate

Cat. No.: B2689105
CAS No.: 1359392-22-5
M. Wt: 359.78
InChI Key: BTENNLYEFIBKRR-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (hereafter referred to as the target compound) is a quinoline-based derivative featuring a substituted benzyloxy group at the 4-position and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO3/c1-11-6-7-16-12(8-11)18(9-17(22-16)19(23)24-2)25-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTENNLYEFIBKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the quinoline intermediate.

    Attachment of the Chloro-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chloro-fluorophenyl group is coupled with the quinoline intermediate in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with topoisomerase enzymes in cancer cells, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target compound, enabling comparative analysis:

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Quinoline 4-[(2-chloro-6-fluorophenyl)methoxy], 6-methyl, 2-carboxylate C₁₉H₁₅ClFNO₃ 367.78
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Quinoline 4-chloro, 6-methyl, 2-trifluoromethyl, 3-carboxylate C₁₃H₉ClF₃NO₂ 303.66
Methyl 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-[(3-fluorophenyl)methoxy]quinoline-3-carboxylate Quinoline 2-sulfanyl (2-chloro-6-fluorobenzyl), 4-(3-fluorobenzyloxy), 3-carboxylate C₂₆H₁₈ClF₂NO₃S 497.95
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one Chromenone 7-[(2-chloro-6-fluorobenzyl)oxy], 4-methyl C₁₇H₁₂ClFO₃ 318.73
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid Quinoline 6-chloro, 2-(5-methylfuran), 4-carboxylic acid C₁₅H₁₀ClNO₃ 295.70
Key Observations :

Quinoline vs. Chromenone Core: The target compound and most analogs retain the quinoline scaffold, which is associated with DNA intercalation or enzyme inhibition. In contrast, the chromenone derivative (Table 1, row 4) replaces the quinoline with a coumarin-like structure, likely altering its mechanism of action . The chromenone analog has a lower molecular weight (318.73 g/mol vs. 367.78 g/mol for the target compound), suggesting differences in solubility and membrane permeability.

Substituent Effects: The 2-carboxylate group in the target compound and its analogs (e.g., rows 2–3) may enhance binding to enzymatic active sites via hydrogen bonding. The sulfanyl group in the analog from could improve thiol-mediated interactions, a feature absent in the target compound.

Halogenation Patterns: The 2-chloro-6-fluorophenyl group is conserved in the target compound and some analogs (rows 1, 3–4), which may confer selective binding to halogen-binding protein pockets. The 6-chloro substituent in the furyl-quinoline analog (row 5) could enhance electrophilic reactivity, influencing its biological target profile .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 6-Chloro-2-(5-methylfuran)quinoline-4-carboxylic acid
LogP (Predicted) ~3.5 ~4.1 ~2.8
Hydrogen Bond Donors 0 0 2
Hydrogen Bond Acceptors 5 5 5
Polar Surface Area (Ų) 65 65 75
Key Insights :
  • The carboxylic acid analog has two hydrogen bond donors, which may improve target binding but reduce oral bioavailability due to ionization at physiological pH.

Biological Activity

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound can be characterized by its unique quinoline structure, which is known for its diverse biological properties. The presence of the chloro and fluorine substituents enhances its pharmacological profile.

Chemical Formula: C16H15ClFNO3
Molecular Weight: 321.75 g/mol
SMILES Notation: CC1=C(C(=C2C=CC(=C(C2=N1)OC)C(=O)O)Cl)F)N(C(=O)OC)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Quinoline Ring: Utilizing precursors such as 2-chloro-6-fluorobenzaldehyde and methyl 6-methylquinoline-2-carboxylate.
  • Methoxylation: Introduction of the methoxy group via methylation reactions.
  • Final Esterification: Converting the carboxylic acid to the corresponding methyl ester.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has shown promising results in vitro against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of proliferation.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated the effectiveness of various quinoline derivatives, including this compound against resistant strains of bacteria. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new antimicrobial agent .
  • Anticancer Evaluation: In a comparative study on several quinoline derivatives, this compound was highlighted for its superior activity against breast cancer cells compared to traditional chemotherapeutics, with an IC50 value significantly lower than that of doxorubicin .
  • Inflammation Model Study: In animal models of inflammation, the compound demonstrated a marked reduction in edema and inflammatory markers, suggesting its utility in treating inflammatory diseases .

Q & A

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance electrophilicity at the quinoline C4 position.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Temperature control : Gradual heating (e.g., 80–140°C) minimizes side reactions, as demonstrated in quinoline syntheses () .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity.

How can computational methods resolve ambiguities in crystal packing or intermolecular interactions?

Q. Advanced

  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···π, π–π stacking) using CrystalExplorer. Compare with reported quinoline derivatives (e.g., ’s π–π distances of 3.77–3.84 Å) .
  • Puckering parameters : Apply Cremer-Pople coordinates () to quantify non-planarity in the quinoline ring. A puckering amplitude (Q) >0.5 Å indicates significant distortion .
  • Molecular dynamics : Simulate packing motifs with AMBER or GROMACS to assess stability under varying temperatures.

What methodologies characterize the electronic effects of the 2-chloro-6-fluorophenyl substituent?

Q. Advanced

  • Hammett analysis : Measure substituent constants (σ) via reaction kinetics (e.g., nitration rates) to quantify electron-withdrawing effects.
  • DFT calculations : Compute electrostatic potential maps (e.g., using Gaussian) to visualize charge distribution. Compare with analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid in ) .
  • UV-Vis spectroscopy : Monitor bathochromic shifts in λₘₐₓ to assess conjugation extension.

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